Mephenoxalone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

minor descriptor (65-86); on-line & INDEX MEDICUS search OXAZOLES (66-86)

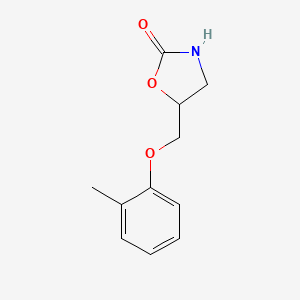

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNSRFNUONFLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023255 | |

| Record name | Mephenoxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-07-5 | |

| Record name | Mephenoxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenoxalone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenoxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephenoxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenoxalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENOXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ87T54W8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the GABAergic Mechanism of Mephenoxalone: A Proposed Research Framework

For Immediate Release

This technical guide outlines a comprehensive research framework to elucidate the precise mechanism of action of mephenoxalone on the GABAergic system. This compound, a centrally acting muscle relaxant and anxiolytic, is understood to exert its therapeutic effects primarily through the enhancement of GABAergic neurotransmission. However, a detailed, quantitative understanding of its interaction with GABA-A receptors remains to be fully characterized. This document provides a proposed series of experiments designed to investigate its binding affinity, functional modulation of GABA-A receptors, and the downstream effects on neuronal activity.

Introduction

This compound is a therapeutic agent used for the relief of muscle spasms and anxiety. Its clinical profile suggests a mechanism of action involving the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Enhanced GABAergic signaling, mediated by GABA-A receptors, leads to an influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability.[1] This neuronal inhibition is the likely basis for this compound's muscle relaxant and anxiolytic properties. While this general mechanism is accepted, the specific molecular interactions, quantitative pharmacological parameters, and detailed electrophysiological effects of this compound have not been extensively reported in publicly available literature.

This guide proposes a multi-pronged experimental approach to thoroughly characterize the GABAergic pharmacology of this compound. The proposed studies will provide critical data for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound and facilitating the development of novel therapeutics targeting the GABAergic system.

Proposed Experimental Investigations

To fully characterize the interaction of this compound with the GABAergic system, a series of in vitro experiments are proposed. These include radioligand binding assays to determine its affinity for GABA-A receptors and electrophysiological studies to assess its functional effects on receptor activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. In this case, we propose to investigate this compound's ability to bind to the GABA-A receptor complex.

Experimental Protocol:

-

Membrane Preparation: Whole brains from adult rodents (e.g., Sprague-Dawley rats) will be homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate will be centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant will be centrifuged at high speed to pellet the membranes, which are then washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final membrane pellet will be resuspended in the assay buffer.

-

Binding Assay: The membrane preparation will be incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine (B76468) binding site) and varying concentrations of this compound.

-

Separation and Scintillation Counting: After incubation to equilibrium, the bound and free radioligand will be separated by rapid filtration through glass fiber filters. The filters will be washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters will be measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding will be determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA or diazepam). Specific binding will be calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound will be calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Data Presentation:

The quantitative data obtained from these binding assays should be summarized in a table for clear comparison.

| Radioligand | This compound IC50 (µM) | This compound Ki (µM) |

| [³H]muscimol | Hypothetical Value | Hypothetical Value |

| [³H]flunitrazepam | Hypothetical Value | Hypothetical Value |

Electrophysiological Studies using Patch-Clamp Technique

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors is the gold standard for studying the functional modulation of ion channels. This technique allows for the direct measurement of ion currents through GABA-A receptors in response to GABA and the modulatory effects of compounds like this compound.

Experimental Protocol:

-

Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subunit combinations will be used.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings will be performed using a patch-clamp amplifier. The intracellular solution will contain a high concentration of chloride to allow for the measurement of inward chloride currents at a holding potential of -60 mV. The extracellular solution will be a standard physiological saline.

-

Drug Application: GABA and this compound will be applied to the cells using a rapid perfusion system. To determine the effect of this compound on GABA-evoked currents, a sub-maximal concentration of GABA (e.g., EC20) will be co-applied with varying concentrations of this compound.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound will be quantified. The concentration-response curve for this compound's potentiation will be plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) will be determined.

Data Presentation:

The results from the patch-clamp experiments should be tabulated to provide a clear summary of this compound's functional effects.

| GABA-A Receptor Subunit Composition | This compound EC50 (µM) for Potentiation | This compound Emax (% of control GABA current) |

| Native Neuronal Receptors | Hypothetical Value | Hypothetical Value |

| Recombinant α1β2γ2 | Hypothetical Value | Hypothetical Value |

| Recombinant α2β2γ2 | Hypothetical Value | Hypothetical Value |

Visualizations

Diagrams are essential for visualizing the proposed mechanisms and experimental workflows.

Caption: Hypothesized signaling pathway of this compound's action on the GABAergic system.

Caption: Proposed experimental workflow for investigating this compound's GABAergic activity.

Conclusion

The proposed research framework provides a systematic and in-depth approach to characterizing the mechanism of action of this compound on the GABAergic system. The successful execution of these experiments will yield crucial quantitative data on its binding affinity and functional modulation of GABA-A receptors. This information will not only solidify our understanding of this compound's pharmacology but also contribute to the broader field of GABAergic drug discovery and development. The methodologies and data presentation formats outlined in this guide are intended to serve as a blueprint for researchers dedicated to advancing our knowledge in this critical area of neuropharmacology.

References

Pharmacological Profile of Mephenoxalone as a CNS Depressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenoxalone is a centrally acting skeletal muscle relaxant with mild anxiolytic properties.[1][2][3][4][5][6][7][8][9] Its therapeutic effects are primarily attributed to its depressant action on the central nervous system (CNS).[3][4][7] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its CNS depressant mechanisms. The document summarizes available data on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its effects. Due to the limited availability of specific quantitative binding and potency data for this established compound, this guide synthesizes current qualitative knowledge and presents representative experimental frameworks.

Introduction

This compound is utilized in the clinical management of painful musculoskeletal conditions associated with muscle spasms.[3][4] Its efficacy stems from its ability to reduce muscle tone and alleviate discomfort by acting on the CNS, rather than directly on skeletal muscle fibers.[3][7] Understanding the detailed pharmacological profile of this compound is crucial for optimizing its therapeutic use and for the development of novel CNS depressants.

Mechanism of Action

The primary mechanism of this compound's action is CNS depression, leading to skeletal muscle relaxation.[3][4][7] Several pathways are thought to contribute to this effect:

-

Depression of Polysynaptic Reflexes: this compound is believed to inhibit neuronal transmission within the spinal cord, particularly by depressing the polysynaptic reflex arc.[3] This action reduces the transmission of nerve impulses that lead to muscle spasms.[3]

-

Modulation of Neurotransmitter Systems: While the precise molecular targets have not been fully elucidated, evidence suggests that this compound may modulate the activity of several key neurotransmitter systems:

-

GABAergic System: It is proposed that this compound enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic transmission would lead to increased neuronal hyperpolarization and reduced excitability in the CNS.[4]

-

Serotonergic and Dopaminergic Pathways: this compound may also have an affinity for serotonergic and dopaminergic pathways, contributing to its overall calming and muscle relaxant effects.[4]

-

Pharmacokinetic Profile

This compound is administered orally and is generally well-absorbed from the gastrointestinal tract.[7]

| Parameter | Description | Source |

| Absorption | Well-absorbed after oral administration. | [7] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2 and CYP2E1. | [7] |

| Elimination | Metabolites are primarily excreted through the urine. | [7] |

| Onset of Action | Relief from muscle spasms can typically be observed within one to two hours of administration. | [3] |

Experimental Protocols

The characterization of a CNS depressant and muscle relaxant like this compound involves a variety of in vitro and in vivo experimental models.

In Vitro Assays for Receptor Modulation

These assays are crucial for identifying the molecular targets of a drug and quantifying its binding affinity and functional activity.

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of a compound to specific receptors (e.g., GABA-A, serotonin, dopamine (B1211576) receptors), radiolabeled ligands are used in competitive binding studies with tissue homogenates or cell membranes expressing the receptor of interest.[10]

-

Functional Assays (e.g., Electrophysiology, Fluorescence-based assays): To measure the functional consequences of receptor binding (e.g., EC50, IC50), techniques like patch-clamp electrophysiology can be used to record changes in ion flow through channels in response to the drug.[11][12] Fluorescence-based assays can also be employed to measure changes in membrane potential or intracellular ion concentrations.[11][12]

In Vivo Models for CNS Depressant and Muscle Relaxant Activity

Animal models are essential for evaluating the overall physiological and behavioral effects of a CNS depressant.

-

Assessment of Muscle Relaxation in Rodents:

-

Rotarod Test: This test assesses motor coordination and muscle relaxation by measuring the ability of a rodent to remain on a rotating rod.[1] A decrease in performance (falling off the rod) indicates muscle relaxant effects.[1]

-

Pull-up Test: This test measures the latency of a rat to pull itself up from an inverted position, which is increased by muscle relaxants.[13]

-

-

Evaluation of Spinal Reflexes in Animal Models (e.g., Cats):

-

Spinal Cord Electrophysiology: In anesthetized or spinalized animals, stimulating electrodes can be placed on peripheral nerves and recording electrodes on spinal roots to measure monosynaptic and polysynaptic reflexes.[2][14][15][16][17][18][19][20][21][22][23] The effect of a drug on the amplitude and latency of these reflexes provides insight into its action on spinal circuitry.[2][14][15][16][17][18][19][20][21][22][23]

-

-

Behavioral Models for Anxiolytic Activity:

-

Elevated Plus Maze: This test is used to assess anxiety-like behavior in rodents. Anxiolytic drugs typically increase the time spent in the open arms of the maze.[24][25][26][27][28]

-

Light-Dark Box Test: This model also evaluates anxiety-like behavior by measuring the time a rodent spends in a brightly lit compartment versus a dark one. Anxiolytics tend to increase the time spent in the light compartment.[24]

-

Visualizations

Conclusion

References

- 1. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]

- 2. Spinal Reflex Electrophysiology [humanphysiology.academy]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. This compound | Dosing & Uses | medtigo [medtigo.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. mims.com [mims.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A pharmacological evaluation of the pull-up test for muscle relaxation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurophysiology of epidurally evoked spinal cord reflexes in clinically motor-complete posttraumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approach for Electrophysiological Studies of Spinal Lamina X Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Neurological Examination of the Cat. How to Get Started - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical Tips to Perform Neurological Examination in Cats, CSF Taps and Myelography - WSAVA 2015 Congress - VIN [vin.com]

- 20. The Weak Cat: Practical Approach and Common Neurological Differentials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. langfordvets.co.uk [langfordvets.co.uk]

- 23. The Neurologic Evaluation in Cats - Cat Owners - MSD Veterinary Manual [msdvetmanual.com]

- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 25. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Synthesis of Mephenoxalone: Traditional and Novel Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mephenoxalone, a centrally acting muscle relaxant and anxiolytic. It details both the established, traditional synthesis method and a more recently developed novel pathway, offering a comparative analysis of their chemical transformations and efficiencies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Traditional Synthesis of this compound

The classical synthesis of this compound, as first reported by Lunsford in 1960, involves the direct fusion of urea (B33335) with a substituted propanediol (B1597323) at elevated temperatures. An improved variation of this method utilizes a carbamate (B1207046) derivative as the starting material.

Reaction Scheme: Traditional Pathway

The traditional synthesis proceeds through the thermal condensation of 3-(o-methoxyphenoxy)-1,2-propanediol with urea, or by reacting 3-(o-methoxyphenoxy)-2-hydroxy-1-propyl carbamate with urea. The high temperatures facilitate the cyclization and formation of the 2-oxazolidinone (B127357) ring.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical and Physical Properties of Mephenoxalone

This document provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolism, and synthesis of this compound. The information is intended for a technical audience and is presented to support research and development activities.

Chemical and Physical Properties

This compound is a centrally acting muscle relaxant and mild anxiolytic agent.[1][2][3][4] Its fundamental properties are summarized below.

Identifiers and Formula

| Property | Value |

| IUPAC Name | 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one[5] |

| CAS Number | 70-07-5[1][2][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₃NO₄[1][2][5][6][7][8][9][10] |

| Synonyms | Dorsiflex, Metoxadone, Methoxadone, Lenetran, Trepidone[5] |

Physicochemical Data

Quantitative physicochemical data for this compound are presented in the table below. These properties are critical for formulation development, pharmacokinetic modeling, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 223.23 g/mol | [1][5][6][7][8][11] |

| Melting Point | 143-145 °C | [6][8] |

| Boiling Point | ~364.51 °C (rough estimate) / 440 °C at 760 mmHg | [6][12] |

| Appearance | White to Off-White solid/crystals | [6][8] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [6][8][13] |

| pKa (Predicted) | 12.24 ± 0.40 | [6] |

Mechanism of Action

This compound exerts its therapeutic effects primarily through depression of the central nervous system (CNS).[14][15] The principal mechanism involves the inhibition of neuronal transmission within the spinal cord, specifically by depressing the polysynaptic reflex arc that controls muscle tension.[15][16]

The drug is understood to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[14][16] By potentiating GABAergic neurotransmission, likely at GABA-A receptors, this compound increases the influx of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in reduced neural excitability and subsequent muscle relaxation.[14] There is also evidence to suggest a modulatory role on serotonergic and dopaminergic pathways, as well as a potential for direct peripheral action on muscle tissue through the modulation of calcium ion flux.[14][16]

Caption: Proposed mechanism of action for this compound.

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2E1.[16][17] The metabolic pathways involve several key transformations, including hydroxylation of the benzene (B151609) ring, cleavage of the phenoxymethyl (B101242) ether bond, demethylation, and opening of the oxazolidone ring.[16][18]

The major identified metabolites include:

These metabolites, which are generally considered pharmacologically inactive, are rendered more water-soluble and are primarily excreted through the urine.[17]

Caption: Metabolic pathways of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Urea (B33335) Fusion A common laboratory-scale synthesis involves the reaction of a carbamate (B1207046) precursor with urea at high temperatures.

-

Reactants : 3-o-methoxyphenoxy-2-hydroxy-1-propyl carbamate and urea (1:1 molar ratio).[6]

-

Procedure :

-

The mixture of reactants is heated rapidly to a temperature range of 180°C to 200°C.[6]

-

The reaction is maintained at this temperature for approximately three to five hours.[6]

-

The resulting reaction melt is poured into 50% ethanol (B145695) to induce crystallization of the crude product.[6]

-

Purification is achieved through recrystallization from water and 95% ethanol or by extraction with chloroform (B151607) followed by distillation.[6]

-

Method 2: Silanizated Intermediate Pathway A novel synthesis proceeds through a silanizated intermediate.[19]

-

Reactants : (o-methoxy)phenoxyacetaldehyde and trimethylsilyl (B98337) cyanide (TMSCN).[19]

-

Procedure :

-

(o-methoxy)phenoxyacetaldehyde is synthesized, for instance, by the alkylation of guaiacol (B22219) with bromoacetaldehyde (B98955) diethyl acetal, followed by acid hydrolysis.[19]

-

TMSCN is added to the synthesized aldehyde in the presence of a catalyst (e.g., ZnI₂, Montmorillonite K10).[19] This forms a silanizated intermediate.

-

Subsequent chemical transformations of the intermediate yield this compound.

-

Caption: Experimental workflows for this compound synthesis.

Preparation of Dosing Solution for In Vivo Studies

A protocol for preparing a 2.5 mg/mL dosing solution suitable for oral administration in animal models has been described.[13]

-

Materials : this compound, DMSO, PEG300, Tween-80, Saline.

-

Procedure :

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to reach the final volume of 1 mL and a final concentration of 2.5 mg/mL.

-

Note : This protocol is intended for research purposes only. The stability of the formulation should be confirmed for the duration of the study.[13]

References

- 1. medkoo.com [medkoo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [medbox.iiab.me]

- 5. This compound | C11H13NO4 | CID 6257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 70-07-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound [drugfuture.com]

- 9. CAS 70-07-5: this compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. Page loading... [guidechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. This compound | 70-07-5 | Benchchem [benchchem.com]

- 17. This compound | Dosing & Uses | medtigo [medtigo.com]

- 18. [Isolation and identification of some metabolites of this compound (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Mephenoxalone: A Technical Examination of its Anxiolytic and Muscle Relaxant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenoxalone is a centrally acting compound recognized for its dual therapeutic applications as both a mild anxiolytic and a skeletal muscle relaxant.[1][2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a specific focus on differentiating its anxiolytic and muscle relaxant effects. The document summarizes the current understanding of its mechanism of action, presents available (though limited) data, details relevant experimental protocols for its evaluation, and visualizes the hypothesized signaling pathways. While this compound has been in clinical use, a comprehensive, direct comparison of its potency and efficacy in these two domains is not extensively documented in publicly available literature. This guide aims to collate the existing knowledge to inform further research and drug development efforts.

Introduction

This compound, an oxazolidinone derivative, exerts its therapeutic effects through depression of the central nervous system (CNS).[4][5] It is primarily prescribed for the relief of painful muscle spasms and to a lesser extent, for managing symptoms of anxiety and tension.[1][2] The core of its pharmacological profile lies in its ability to inhibit neuronal transmission within the spinal cord, specifically targeting the polysynaptic reflex arc, which is crucial for maintaining muscle tone.[1][5] This action is believed to be the primary contributor to its muscle relaxant properties. Concurrently, its anxiolytic effects are thought to arise from a more generalized CNS depression, including modulation of key neurotransmitter systems.

Mechanism of Action

The primary mechanism of action for this compound is centered on the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the CNS.[4]

2.1. GABAergic System Modulation

This compound is thought to act as a positive allosteric modulator of GABA-A receptors.[4] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus causing a generalized depression of neuronal excitability. This widespread inhibition contributes to both its muscle relaxant and anxiolytic effects.

2.2. Inhibition of Spinal Polysynaptic Reflexes

A key aspect of this compound's muscle relaxant effect is its ability to depress the polysynaptic reflex arc in the spinal cord.[1][5] This action reduces the transmission of nerve impulses responsible for excessive muscle contraction and spasms.

2.3. Potential Modulation of Other Neurotransmitter Systems

Some evidence suggests that this compound may also have a subtle influence on serotonergic and dopaminergic pathways.[4] Modulation of these systems is a known mechanism for many anxiolytic drugs. However, the specific interactions and their contribution to this compound's overall anxiolytic profile remain to be fully elucidated.

2.4. Possible Effects on Calcium Ion Flux

There is also speculation that this compound might modulate calcium ion flux within muscle cells.[4] By influencing calcium dynamics, it could potentially reduce excessive muscle contractions. This proposed mechanism, however, requires further experimental validation.

Quantitative Data

A thorough review of the available scientific literature reveals a significant gap in publicly accessible, direct comparative quantitative data for the anxiolytic versus muscle relaxant properties of this compound. The tables below are structured to present such data; however, specific values for this compound are largely unavailable. This highlights a critical area for future research.

Table 1: Anxiolytic Activity of this compound

| Preclinical Model | Parameter | This compound | Diazepam (Reference) | Notes |

| Elevated Plus Maze (EPM) | ED₅₀ (mg/kg) | Data not available | ~1-5 | Increases time spent in open arms. |

| Light-Dark Box (LDB) | ED₅₀ (mg/kg) | Data not available | ~1-2 | Increases time spent in the light compartment. |

Table 2: Muscle Relaxant Activity of this compound

| Preclinical Model | Parameter | This compound | Diazepam (Reference) | Notes |

| Rotarod Test | ED₅₀ (mg/kg) | Data not available | ~2-10 | Decreases the latency to fall from the rotating rod. |

| Grip Strength | ED₅₀ (mg/kg) | Data not available | ~5-15 | Reduces the force exerted by the animal. |

Table 3: In Vitro Receptor Binding and Functional Assays

| Target | Parameter | This compound | Diazepam (Reference) | Notes |

| GABA-A Receptor (non-selective) | Kᵢ (nM) | Data not available | ~10-100 | Competitive binding affinity. |

| GABA-A Receptor (α1β2γ2) | EC₅₀ (nM) for GABA potentiation | Data not available | ~50-200 | Functional potentiation of GABA-evoked currents. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anxiolytic and muscle relaxant properties of compounds like this compound.

4.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Animals: Typically, adult male rats or mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

-

This compound or vehicle is administered at various doses (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute period using a video camera.

-

The maze is cleaned with 70% ethanol (B145695) between trials.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Expected Outcome for Anxiolytics: An increase in the time spent and the number of entries into the open arms.

4.2. Rotarod Test for Muscle Relaxant Activity

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Animals: Adult male mice or rats.

-

Procedure:

-

Animals are trained on the rotarod at a constant speed (e.g., 10-20 rpm) for a set period until they can remain on the rod for a predetermined duration (e.g., 2-5 minutes).

-

On the test day, a baseline latency to fall is recorded for each animal.

-

This compound or vehicle is administered.

-

At various time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded. A cut-off time is typically set to prevent injury.

-

-

Parameters Measured:

-

Latency to fall from the rotating rod.

-

-

Expected Outcome for Muscle Relaxants: A dose-dependent decrease in the latency to fall from the rod.

4.3. Electrophysiological Recording of Spinal Reflexes

-

Preparation: Anesthetized and spinalized animal (e.g., cat or rat).

-

Procedure:

-

Laminectomy is performed to expose the lumbar spinal cord.

-

Dorsal and ventral roots are dissected and mounted on stimulating and recording electrodes, respectively.

-

A peripheral nerve (e.g., the tibial nerve) is stimulated to evoke mono- and polysynaptic reflexes recorded from the ventral root.

-

This compound is administered intravenously.

-

The amplitude and latency of the reflex potentials are recorded before and after drug administration.

-

-

Parameters Measured:

-

Amplitude of the monosynaptic reflex.

-

Amplitude of the polysynaptic reflex.

-

-

Expected Outcome: Selective depression of the polysynaptic reflex amplitude with minimal effect on the monosynaptic reflex.

Signaling Pathways and Experimental Workflows

5.1. Hypothesized GABA-A Receptor Modulation Pathway

References

Neuropharmacological actions of Mephenoxalone in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenoxalone is a centrally acting skeletal muscle relaxant and mild anxiolytic agent.[1] Its therapeutic effects are primarily attributed to its depressant action on the central nervous system (CNS).[2][3] This technical guide provides an in-depth review of the neuropharmacological actions of this compound, summarizing available data on its mechanism of action, effects on neurotransmitter systems, and preclinical behavioral effects. Due to the limited availability of specific quantitative data for this compound, this document incorporates data from its structural and functional analogue, Mephenesin, to provide a more comprehensive overview of the pharmacological profile of this class of muscle relaxants. All data pertaining to Mephenesin is clearly identified. This guide also includes detailed experimental protocols for key assays relevant to the evaluation of centrally acting muscle relaxants and anxiolytics, along with visualizations of associated signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the depression of the central nervous system, leading to skeletal muscle relaxation and a mild anxiolytic effect.[1][2][4] This is thought to be mediated by several key actions:

-

Enhancement of GABAergic Transmission: this compound is believed to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][4] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[2]

-

Inhibition of Spinal Polysynaptic Reflexes: The drug acts on the spinal cord to depress the polysynaptic reflex arc, which is involved in maintaining muscle tone.[3] By reducing the transmission of nerve impulses in these pathways, this compound decreases muscle spasticity.[3]

-

Modulation of Serotonergic and Dopaminergic Systems: There is evidence to suggest that this compound may also modulate the activity of serotonin (B10506) and dopamine, contributing to its overall calming and anxiolytic effects.[2]

GABA-A Receptor Modulation Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound's action on the GABA-A receptor.

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Value | Units | Reference |

| Mephenesin | Polysynaptic Reflex (Cat Spinal Cord) | In vivo Electrophysiology | Significant dose-dependent reduction | mg/kg | [5] |

| Diazepam | GABA-A Receptor (α2/β3/γ2) | Radioligand Binding Assay | 6.6 | Ki (nM) | AAT Bioquest |

Note: The data for Mephenesin is qualitative, indicating a dose-dependent effect without providing a specific IC50 or ED50 value in the available literature. The data for Diazepam is provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuropharmacological actions of centrally acting muscle relaxants and anxiolytics.

Receptor Binding Assay: GABA-A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam)

-

Non-specific binding control (e.g., unlabeled GABA or Diazepam)

-

Test compound at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

The final pellet, containing the membrane fraction, is resuspended in buffer and protein concentration is determined.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

Total Binding: Membrane preparation, radioligand, and buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-specific binding control.

-

Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram:

Caption: Workflow for a GABA-A receptor binding assay.

In Vivo Electrophysiology: Spinal Polysynaptic Reflex Inhibition

This protocol describes an in vivo method to assess the effect of a test compound on spinal polysynaptic reflexes in an animal model.

Objective: To quantify the inhibitory effect of a test compound on spinal polysynaptic reflex activity.

Materials:

-

Anesthetized animal model (e.g., cat or rat)

-

Stereotaxic frame

-

Stimulating electrodes

-

Recording electrodes

-

Amplifier and data acquisition system

-

Test compound for systemic administration

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Perform a laminectomy to expose the desired segments of the spinal cord.

-

Isolate and prepare a peripheral nerve for stimulation (e.g., the tibial nerve).

-

Place recording electrodes on a corresponding ventral root.

-

-

Baseline Recording:

-

Deliver electrical stimuli of varying intensities to the peripheral nerve to elicit a polysynaptic reflex response in the ventral root.

-

Record the evoked potentials and establish a stable baseline response.

-

-

Drug Administration:

-

Administer the test compound systemically (e.g., intravenously).

-

-

Post-Drug Recording:

-

Continue to stimulate the peripheral nerve and record the polysynaptic reflex responses at various time points after drug administration.

-

-

Data Analysis:

-

Measure the amplitude of the polysynaptic reflex potential before and after drug administration.

-

Calculate the percentage of inhibition of the reflex at different doses and time points.

-

Construct a dose-response curve to determine the ED50 of the test compound.

-

Behavioral Assay: Rotarod Test for Motor Coordination

This protocol is used to assess the effect of a test compound on motor coordination and balance, which can be indicative of muscle relaxant or sedative effects.

Objective: To evaluate the effect of a test compound on motor coordination in rodents.

Materials:

-

Rotarod apparatus

-

Rodent subjects (mice or rats)

-

Test compound for administration

Procedure:

-

Training:

-

Acclimate the animals to the rotarod apparatus by placing them on the rotating rod at a low speed for a set duration on consecutive days prior to testing.

-

-

Baseline Measurement:

-

On the test day, place each animal on the rotarod, which is rotating at a fixed speed or an accelerating speed.

-

Record the latency to fall from the rod. This serves as the baseline performance.

-

-

Drug Administration:

-

Administer the test compound to the animals.

-

-

Post-Drug Testing:

-

At a specified time after drug administration, place the animals back on the rotarod and record the latency to fall.

-

-

Data Analysis:

-

Compare the latency to fall before and after drug administration.

-

A significant decrease in the time spent on the rod indicates impaired motor coordination.

-

Behavioral Assay: Elevated Plus Maze for Anxiolytic Activity

This protocol is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Objective: To evaluate the anxiolytic-like effects of a test compound.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Rodent subjects (mice or rats)

-

Video tracking software (optional, but recommended)

-

Test compound for administration

Procedure:

-

Acclimation:

-

Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer the test compound to the animals.

-

-

Testing:

-

At a specified time after drug administration, place the animal in the center of the elevated plus maze, facing one of the closed arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the amount of time spent in the open arms and the closed arms, as well as the number of entries into each arm type.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

Conclusion

This compound is a centrally acting muscle relaxant with a likely multimodal mechanism of action involving the potentiation of GABAergic inhibition and modulation of other neurotransmitter systems. While specific quantitative data for this compound remains limited, studies on its analogue, Mephenesin, and the application of standardized preclinical assays provide a framework for understanding its neuropharmacological profile. The experimental protocols detailed in this guide offer robust methods for the continued investigation and characterization of this compound and other novel centrally acting compounds. Further research is warranted to fully elucidate the precise molecular interactions and quantitative pharmacology of this compound in the central nervous system.

References

- 1. What is Mephenesin used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 5. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Effects of Mephenoxalone on Serotonergic and Dopaminergic Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Mephenoxalone is a centrally acting muscle relaxant and mild anxiolytic. While its primary mechanism of action is understood to be the enhancement of GABAergic neurotransmission, its complete pharmacological profile, particularly concerning its interaction with serotonergic and dopaminergic systems, is not well-documented in publicly available literature. This technical guide synthesizes the current understanding of this compound's neural effects and provides a comprehensive overview of the requisite experimental protocols to fully elucidate its impact on serotonin (B10506) and dopamine (B1211576) pathways. Due to a lack of specific quantitative data for this compound in the existing literature, this document outlines the methodologies that would be employed to generate such data, thereby offering a roadmap for future research.

Introduction

This compound, marketed under trade names such as Dorsiflex and Moderamin, is utilized for the relief of muscle spasms and associated pain.[1] Its clinical efficacy is attributed to its action as a central nervous system (CNS) depressant.[1][2] The principal mechanism is believed to be the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[3] By enhancing GABAergic activity, this compound reduces neuronal excitability, leading to muscle relaxation.[3]

Several sources suggest that this compound may also modulate serotonergic and dopaminergic pathways, contributing to its anxiolytic and calming effects.[3][4] However, detailed, quantitative evidence of these interactions is conspicuously absent from peer-reviewed scientific literature. This guide addresses this knowledge gap by detailing the standard, rigorous experimental procedures required to characterize the effects of a compound like this compound on these critical neurotransmitter systems.

Current Understanding of this compound's Mechanism of Action

This compound's primary effect is the depression of the central nervous system, leading to the relaxation of skeletal muscles.[2] This is thought to be achieved by inhibiting the polysynaptic reflex arc in the spinal cord, which reduces the transmission of nerve impulses that cause muscle spasms.[1] The enhancement of GABA's inhibitory action is a key component of this mechanism.[3]

The potential for this compound to influence serotonergic and dopaminergic systems is a critical area for further investigation. Modulation of these pathways could explain the mild anxiolytic properties of the drug and contribute to its overall therapeutic profile.[3] To date, no specific binding affinities (Kᵢ or IC₅₀ values) for serotonin or dopamine receptors, nor quantitative data on neurotransmitter level changes, have been published.

Proposed Experimental Protocols for Elucidating Serotonergic and Dopaminergic Effects

To thoroughly investigate the effects of this compound on serotonergic and dopaminergic pathways, a series of in vitro and in vivo experiments are necessary. The following sections detail the standard protocols for these assays.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors. These assays would quantify this compound's ability to bind to a panel of serotonin and dopamine receptor subtypes.

Objective: To determine the binding affinity (Kᵢ) of this compound and its major metabolites for key serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptors.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest or tissue homogenates from specific brain regions (e.g., striatum for D₂ receptors, prefrontal cortex for 5-HT₂A receptors) are prepared. Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.

-

Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression. The IC₅₀ value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Below is a diagram illustrating the general workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release and clearance.

Objective: To quantify changes in extracellular levels of dopamine and serotonin (and their metabolites) in relevant brain regions (e.g., striatum, nucleus accumbens, prefrontal cortex) following systemic administration of this compound.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rodent (e.g., rat, mouse). Animals are allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Post-Drug Collection: Dialysate sampling continues for several hours to monitor changes in neurotransmitter concentrations over time.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and plotted over time.

The following diagram illustrates the key steps in an in vivo microdialysis experiment.

In Vivo Electrophysiology

In vivo electrophysiology can be used to measure the firing activity of individual neurons in response to drug administration, providing insights into the functional consequences of receptor interactions.

Objective: To determine the effect of this compound on the firing rate and pattern of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).

Methodology:

-

Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A recording electrode is lowered into the VTA or DRN.

-

Neuron Identification: Dopaminergic and serotonergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, regular firing rate, long-duration action potentials).

-

Baseline Recording: The spontaneous firing rate of an identified neuron is recorded to establish a stable baseline.

-

Drug Administration: this compound is administered intravenously or intraperitoneally.

-

Post-Drug Recording: The firing activity of the same neuron is continuously recorded to observe any changes in firing rate or pattern.

-

Data Analysis: The firing rate is typically analyzed in bins and expressed as a percentage of the baseline firing rate.

Hypothetical Signaling Pathways

Based on general pharmacological principles, if this compound were to interact with serotonergic and dopaminergic systems, it could do so through various mechanisms, including direct receptor agonism or antagonism, or modulation of neurotransmitter reuptake or metabolism. The diagram below illustrates a hypothetical interaction where this compound could modulate postsynaptic signaling.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound's effects on serotonergic and dopaminergic systems are available, the following tables are presented as templates for how such data, once generated through the protocols described above, would be structured.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of this compound for Serotonin and Dopamine Receptors

| Receptor Subtype | This compound Kᵢ (nM) |

| 5-HT₁A | Data to be determined |

| 5-HT₂A | Data to be determined |

| 5-HT₂C | Data to be determined |

| D₁ | Data to be determined |

| D₂ | Data to be determined |

| D₃ | Data to be determined |

Table 2: Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Peak Change from Baseline (%) |

| Striatum | Dopamine | Data to be determined |

| Nucleus Accumbens | Dopamine | Data to be determined |

| Prefrontal Cortex | Dopamine | Data to be determined |

| Prefrontal Cortex | Serotonin | Data to be determined |

| Dorsal Raphe | Serotonin | Data to be determined |

Conclusion

While this compound is an established muscle relaxant, its effects beyond the GABAergic system are poorly characterized. The potential modulation of serotonergic and dopaminergic pathways is of significant interest for understanding its full therapeutic and side-effect profile. The experimental protocols detailed in this guide provide a clear and comprehensive framework for the necessary research to elucidate these unknown aspects of this compound's pharmacology. The generation of such quantitative data is essential for a complete understanding of this drug's mechanism of action and for informing future drug development efforts.

References

In Vitro Characterization of Mephenoxalone's Primary Metabolites: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the in vitro characterization of Mephenoxalone's primary metabolites. This technical guide has been constructed based on the known in vivo metabolites of this compound, identified in human urine, and established in vitro drug metabolism methodologies. The experimental protocols, quantitative data, and specific enzymatic pathways presented herein are therefore hypothetical and intended to serve as a comprehensive framework for future research in this area.

Introduction

This compound, a centrally acting muscle relaxant of the oxazolidinone class, has been in clinical use for decades. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. While in vivo studies have identified several metabolites, a detailed in vitro characterization of its primary metabolic pathways remains to be elucidated. This guide provides a proposed framework for the in vitro investigation of this compound's primary metabolites, targeting researchers, scientists, and drug development professionals. The methodologies described are based on standard industry practices for drug metabolism studies and aim to identify and quantify the principal metabolites and the enzyme systems responsible for their formation.

Postulated Primary Metabolites of this compound

Based on an in vivo study by Eckhardt et al. (1977), the following primary metabolic transformations of this compound are anticipated in in vitro systems[1]:

-

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety on the phenoxymethyl (B101242) ring.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring.

-

Ether Bond Cleavage: Scission of the ether linkage between the phenoxymethyl group and the oxazolidinone ring.

-

Oxazolidinone Ring Opening: Hydrolysis of the oxazolidinone ring structure.

These transformations would theoretically yield the primary metabolites summarized in Table 1.

Table 1: Postulated Primary Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| Demethylthis compound | O-Demethylation |

| Hydroxythis compound | Aromatic Hydroxylation |

| o-Methoxyphenol | Ether Bond Cleavage |

| 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | Oxazolidinone Ring Opening |

Proposed Experimental Protocols

To characterize the in vitro metabolism of this compound, a series of experiments utilizing human liver microsomes and cryopreserved human hepatocytes are proposed.

Incubation with Human Liver Microsomes (HLM)

This experiment aims to identify metabolites formed by cytochrome P450 (CYP) enzymes, which are abundant in the microsomal fraction of liver cells.

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following reagents in order:

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound (final concentration of 1 µM and 10 µM)

-

Human Liver Microsomes (pooled, final concentration of 0.5 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. A control incubation without the NADPH regenerating system should be included.

-

Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant for analysis.

Incubation with Cryopreserved Human Hepatocytes

This experiment provides a more comprehensive metabolic profile, as hepatocytes contain a wider range of phase I and phase II metabolic enzymes.

Protocol:

-

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Dosing: Remove the plating medium and add fresh incubation medium containing this compound (final concentration of 1 µM and 10 µM).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for up to 24 hours. Collect samples of the incubation medium at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Preparation: At each time point, collect the medium and stop the metabolic activity by adding three volumes of ice-cold acetonitrile. Centrifuge to remove any cellular debris and transfer the supernatant for analysis.

Metabolite Identification and Quantification by LC-MS/MS

Analytical Method:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of synthesized reference standards. Quantification is performed using a validated calibration curve.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed in vitro experiments.

Table 2: Hypothetical Formation of this compound Metabolites in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) at 1 µM this compound | Formation Rate (pmol/min/mg protein) at 10 µM this compound |

| Demethylthis compound | 15.2 ± 2.1 | 45.8 ± 5.3 |

| Hydroxythis compound | 8.5 ± 1.5 | 28.1 ± 3.9 |

| o-Methoxyphenol | 2.1 ± 0.4 | 5.7 ± 0.9 |

Table 3: Hypothetical Depletion of this compound in Human Hepatocytes

| Time (hours) | This compound Remaining (%) at 1 µM | This compound Remaining (%) at 10 µM |

| 0 | 100 | 100 |

| 2 | 85.3 ± 4.2 | 92.1 ± 3.5 |

| 8 | 42.7 ± 6.8 | 65.4 ± 7.1 |

| 24 | 10.1 ± 2.5 | 25.9 ± 5.2 |

Visualizations

The following diagrams illustrate the postulated metabolic pathways and a general experimental workflow for the in vitro characterization of this compound metabolites.

Conclusion

This technical guide outlines a comprehensive strategy for the in vitro characterization of this compound's primary metabolites. Although based on hypothetical data due to the absence of specific published studies, the proposed experimental protocols and analytical methods provide a robust framework for future research. Elucidating the in vitro metabolic profile of this compound will contribute significantly to a better understanding of its disposition and potential for drug-drug interactions, ultimately supporting its continued safe and effective clinical use.

References

Mephenoxalone and Neuroprotection: An Unexplored Avenue in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mephenoxalone, a compound known for its muscle relaxant and mild anxiolytic properties, operates through the depression of the central nervous system.[1][2] Its primary mechanism involves the inhibition of neuronal transmission, potentially through the enhancement of gamma-aminobutyric acid (GABA) activity, the primary inhibitory neurotransmitter in the brain.[1] Despite its known effects on neuronal function, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its potential as a neuroprotective agent in vitro. To date, no specific studies have been published that quantify its neuroprotective efficacy, detail experimental protocols for such investigations, or elucidate the specific signaling pathways that might be involved. This whitepaper addresses this knowledge gap by outlining the known pharmacology of this compound and proposing a framework for future in vitro studies to explore its neuroprotective potential.

Introduction: The Current Understanding of this compound

This compound is clinically used to alleviate muscle spasms and associated pain.[2] Its mechanism of action is centered on its ability to inhibit the reflex arc in the spinal cord, leading to skeletal muscle relaxation.[2][3][4] Additionally, it is suggested to have an affinity for serotonergic and dopaminergic pathways, contributing to its calming effects.[1] While these actions on the central nervous system are established, the potential for this compound to protect neurons from damage or degeneration remains an open question.

The Uncharted Territory: this compound's Neuroprotective Potential

The concept of neuroprotection involves the preservation of neuronal structure and function in the face of insults such as oxidative stress, excitotoxicity, and inflammation. Numerous compounds are being investigated for their neuroprotective effects in vitro, utilizing a variety of cell-based models and assays. However, this compound has not been a subject of such investigations according to the available literature.

Proposed Framework for In Vitro Investigation

To ascertain the neuroprotective potential of this compound, a structured in vitro research plan is essential. This would involve a series of established experimental protocols to assess its effects on neuronal viability and the underlying molecular mechanisms.

Experimental Models

A logical starting point would be the use of well-characterized neuronal cell lines, such as SH-SY5Y or PC12 cells, which are widely used in neurotoxicity and neuroprotection studies.[5] Primary neuronal cultures, while more complex to maintain, would offer a more physiologically relevant model.[6] To investigate effects on neuroinflammation, co-cultures of neurons and microglia (such as the BV2 cell line) could be employed.[7][8]

Assessment of Neuroprotection: Key Experimental Protocols

A multi-faceted approach using a variety of assays is crucial to robustly evaluate neuroprotective effects.

3.2.1. Cell Viability Assays:

-

MTT Assay: To assess metabolic activity as an indicator of cell viability. Differentiated SH-SY5Y cells would be plated and incubated with various concentrations of this compound before and during exposure to a neurotoxic insult (e.g., hydrogen peroxide for oxidative stress). The conversion of MTT to formazan (B1609692) by viable cells would be quantified spectrophotometrically.[5][9]

-

LDH Assay: To measure the release of lactate (B86563) dehydrogenase from damaged cells as a marker of cytotoxicity. The amount of LDH in the culture medium would be quantified to determine the extent of cell death.

-

Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify the ratio of live to dead cells.

Table 1: Proposed Quantitative Data Collection for this compound Neuroprotection Assays

| Assay Type | Parameter Measured | Toxin Model (Example) | Expected Outcome if Neuroprotective |

| Cell Viability | |||

| MTT Assay | % Cell Viability (relative to control) | H₂O₂-induced oxidative stress | Increased cell viability in this compound-treated groups |

| LDH Release Assay | % Cytotoxicity (LDH release) | Glutamate-induced excitotoxicity | Decreased LDH release in this compound-treated groups |

| Live/Dead Staining | Ratio of Live to Dead Cells | 6-OHDA-induced dopaminergic neurotoxicity | Higher ratio of live to dead cells with this compound treatment |

| Apoptosis | |||

| Caspase-3/7 Activity | Luminescence (proportional to caspase activity) | Staurosporine-induced apoptosis | Reduced caspase-3/7 activity in the presence of this compound |

| Annexin V/PI Staining | % Apoptotic and Necrotic Cells | Tunicamycin-induced ER stress | Lower percentage of Annexin V positive cells with this compound |

| Oxidative Stress | |||

| ROS Production Assay | Fluorescence (e.g., using H₂-DCF-DA) | Rotenone-induced mitochondrial dysfunction | Decreased fluorescence intensity, indicating reduced ROS levels |

| Neuroinflammation | |||

| Cytokine Measurement | Concentration of pro-inflammatory cytokines (pg/mL) | LPS-induced microglial activation in co-culture | Reduced levels of TNF-α, IL-6, etc., in this compound-treated groups |

3.2.2. Apoptosis Assays:

-

Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3 and -7, which are central to the apoptotic pathway.[10]

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.[5]

3.2.3. Oxidative Stress Assays:

-

Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like H₂-DCF-DA to quantify intracellular ROS levels.[5]

3.2.4. Neuroinflammation Assays:

-

Cytokine Measurement: In neuron-microglia co-cultures stimulated with lipopolysaccharide (LPS), the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium can be quantified using ELISA.[11][12]

Elucidating Signaling Pathways

Should this compound demonstrate neuroprotective properties, the next logical step would be to investigate the underlying signaling pathways.

3.3.1. Western Blot Analysis: To examine the protein expression levels of key signaling molecules involved in cell survival and death pathways, such as Akt, ERK, Bax, and Bcl-2.

3.3.2. Pathway Inhibitor Studies: Using specific pharmacological inhibitors to block certain pathways (e.g., PI3K/Akt or MEK/ERK pathways) to determine their involvement in this compound-mediated neuroprotection.

Below is a conceptual workflow for investigating the in vitro neuroprotective potential of this compound.

Caption: Proposed experimental workflow for evaluating the neuroprotective potential of this compound in vitro.

Below is a hypothetical signaling pathway that could be investigated if this compound shows neuroprotective effects against oxidative stress.

Caption: Hypothetical PI3K/Akt/Nrf2 signaling pathway for this compound's potential neuroprotective action.

Conclusion and Future Directions

The current body of scientific literature does not provide evidence for the neuroprotective effects of this compound in vitro. This represents a significant and unexplored area of research. The established central nervous system activity of this compound warrants a thorough investigation into its potential to protect neurons from various forms of injury. The experimental framework proposed here provides a clear roadmap for researchers to undertake such studies. The discovery of neuroprotective properties for an existing clinical compound could have significant implications for drug repurposing and the development of new therapeutic strategies for neurodegenerative diseases. Future in vivo studies would be contingent on positive and reproducible in vitro findings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [diposit.ub.edu]

- 8. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]

Methodological & Application

Application Notes & Protocols: Determination of Mephenoxalone in Human Plasma by HPLC with Fluorescence Detection